molecular formula C9H8N2 B096209 3-Imino-3-phenylpropionitrile CAS No. 16187-90-9

3-Imino-3-phenylpropionitrile

Cat. No.: B096209
CAS No.: 16187-90-9
M. Wt: 144.17 g/mol
InChI Key: MKPPZAOYAOGVLX-UHFFFAOYSA-N
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Description

3-Imino-3-phenylpropionitrile is an organic compound with the molecular formula C9H8N2. It is characterized by the presence of an imino group (-C=NH) and a phenyl group attached to a propionitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Imino-3-phenylpropionitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the imino group.

Another method involves the reaction of benzaldehyde with cyanamide, followed by cyclization to form the desired product. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as transition metal complexes or solid-supported catalysts are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Imino-3-phenylpropionitrile undergoes various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction of the imino group can yield primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Products include benzamide and benzonitrile.

    Reduction: Products include 3-amino-3-phenylpropionitrile.

    Substitution: Products vary depending on the substituent introduced to the phenyl ring.

Scientific Research Applications

3-Imino-3-phenylpropionitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research explores its potential as an intermediate in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Imino-3-phenylpropionitrile involves its interaction with various molecular targets. The imino group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the imino group.

    Benzamide: Contains an amide group instead of an imino group.

    Phenylacetonitrile: Similar backbone but lacks the imino group.

Uniqueness

3-Imino-3-phenylpropionitrile is unique due to the presence of both an imino group and a phenyl group, which confer distinct reactivity and potential for forming diverse chemical derivatives. This combination of functional groups makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-imino-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPPZAOYAOGVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880885
Record name benzenepropanenitrile, .beta.-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16187-90-9
Record name β-Iminobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16187-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Imino-3-phenylpropionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016187909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name benzenepropanenitrile, .beta.-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-imino-3-phenylpropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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